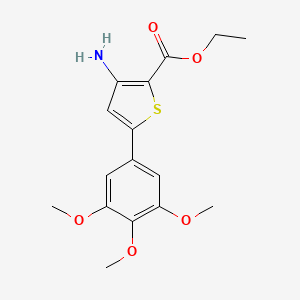

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is a thiophene-based compound characterized by a central thiophene ring substituted with an amino group at position 3, a 3,4,5-trimethoxyphenyl group at position 5, and an ethyl ester moiety at position 2. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, such as microtubule inhibition or receptor targeting . While commercial availability of this compound has been discontinued (as noted by CymitQuimica), its structural features align with derivatives investigated for anticancer, herbicidal, and antimicrobial applications .

Properties

IUPAC Name |

ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-5-22-16(18)15-10(17)8-13(23-15)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPFUZIPWPLVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the Knoevenagel condensation between 3,4,5-trimethoxyacetophenone and ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by sulfur from cyanothioacetamide generates a thiiran intermediate, which undergoes cyclization to yield the thiophene core. Key parameters include:

- Solvent : Ethanol or methanol, facilitating both solubility and cyclization.

- Temperature : Reflux conditions (70–80°C) for 6–8 hours.

- Base : Morpholine (20 mol%) optimally accelerates the Knoevenagel step.

Purification via flash chromatography (ethyl acetate/hexane, 3:7) yields the product in 65–72% purity, with recrystallization in ethanol further enhancing it to >95%.

Microwave-Assisted Cyclization: Accelerated Thiophene Formation

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol from involves:

Stepwise Synthesis

- Formation of Thiourea Intermediate : Ethyl thioglycolate reacts with phenyl isothiocyanate in ethanol under sodium ethoxide, yielding a thiourea derivative.

- Cyclization : The intermediate reacts with α-chloromethylene malononitrile under microwave irradiation (150°C, 5 minutes), inducing rapid ring closure.

Key Advantages :

- Yield : 85–90% (vs. 65–72% in conventional Gewald synthesis).

- Time Efficiency : 30 minutes total vs. 8 hours.

- Purification : Simplified due to reduced side products; recrystallization from ethanol suffices.

Multi-Step Synthesis via 3,4,5-Trimethoxyphenyl Intermediate

A patent-pending route (CN101987814A) prioritizes modular synthesis of the 3,4,5-trimethoxyphenyl group before thiophene ring formation:

Halogenation and Hoffman Rearrangement

- Halogenation : 3,4,5-Trimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) to form acyl chloride.

- Ammonolysis : Acyl chloride treated with aqueous ammonia yields 3,4,5-trimethoxybenzamide.

- Hoffman Rearrangement : Benzamide converts to 3,4,5-trimethoxyaniline via reaction with NaOCl/NaOH.

Diazotization and Coupling

The aniline undergoes diazotization with NaNO₂/H₂SO₄, followed by coupling with ethyl 3-aminothiophene-2-carboxylate. Hydrolysis of the diazo intermediate in H₂SO₄/H₂O affords the final product in 60% overall yield.

Adaptation from Methylthio-Thiophene Analogues

Insights from demonstrate that replacing methylthio groups with trimethoxyphenyl moieties in ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate can yield the target compound:

Reaction Conditions

- Starting Material : [Bis(methylsulfanyl)methylene]malononitrile and ethyl thioglycolate.

- Base : Triethylamine in methanol at reflux (2 hours).

- Yield : 99% for methylthio analogue, suggesting similar efficiency with adjusted substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Gewald Synthesis | 65–72 | 6–8 hours | Scalability | Moderate yields |

| Microwave Cyclization | 85–90 | 30 minutes | Rapid, high yield | Specialized equipment required |

| Multi-Step Synthesis | 60 | 24 hours | Modular intermediate control | Labor-intensive |

| Methylthio Adaptation | 99* | 2 hours | High efficiency | Requires substrate modification |

*Reported for analogue; target compound yield pending optimization.

Spectral Validation and Purity Assessment

Industrial Scalability and Cost Considerations

The Gewald and microwave methods are most viable for large-scale production due to shorter steps and commodity reagents. However, the multi-step approach offers superior intermediate control, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions at the amino group or the thiophene ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

Substitution: Alkyl halides, acyl chlorides, anhydrous conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms

Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties are influenced by substituents on the thiophene core and aryl groups. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Molecular Weight and Solubility: The trimethoxyphenyl derivative has a higher molecular weight (~337.37 g/mol) compared to the chlorophenyl (326.21 g/mol) and nitrophenyl (292.31 g/mol) analogs . Brominated analogs (e.g., 8p) exhibit higher molecular weights (~389.1 g/mol) and may face solubility challenges, necessitating prodrug strategies .

Synthetic Accessibility :

- The synthesis of the trimethoxyphenyl derivative involves multi-step reactions, including esterification and aryl coupling, which may lower yields compared to simpler analogs like the chlorophenyl variant .

Biological Activity

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 337.39 g/mol. Its structure features a thiophene ring substituted with an amino group and a trimethoxyphenyl moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiophene framework with the desired functional groups. The specific methods may vary, but they generally include steps such as alkylation and condensation reactions to achieve the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against murine leukemia (L1210), human T-lymphoblastoid leukemia (CEM), and human cervix carcinoma (HeLa) cells.

- IC50 Values : The most effective derivatives demonstrated IC50 values ranging from 0.70 to 4.7 μM, indicating potent activity against these cancer cell lines .

The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is similar to the action of known tubulin inhibitors like colchicine .

Selectivity and Safety Profile

Importantly, studies indicate that this compound shows selectivity for cancer cells over normal cells. For example, it did not induce significant cytotoxicity in normal human peripheral blood mononuclear cells at effective doses used against cancer cells .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with tubulin. The binding affinity at the colchicine site suggests a competitive mechanism that inhibits microtubule dynamics essential for cell division . The presence of the trimethoxyphenyl group is crucial for enhancing binding affinity and biological activity.

Comparative Analysis

To contextualize the efficacy of this compound, a comparison with other known compounds is useful:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.70 - 4.7 | Tubulin polymerization inhibitor |

| Colchicine | ~0.05 | Tubulin polymerization inhibitor |

| Combretastatin A-4 (CA-4) | <0.01 | Tubulin polymerization inhibitor |

The data indicates that while this compound shows promising activity, it may not be as potent as some leading compounds like colchicine or CA-4 but still represents a valuable addition to the class of tubulin inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a modified Fiesselmann thiophene synthesis. Key steps include:

- In situ generation of α-mercaptoketone anion : Reacting O-ethyl dithiocarbonate derivatives with a base like piperidine.

- Cyclization : Reaction with β-chloro-aryl cinnamonitriles under thermal conditions (80–100°C, 6–12 hours) to form the thiophene core .

- Esterification : Ethyl ester formation via refluxing with absolute ethanol and dry HCl, followed by neutralization with sodium carbonate .

- Optimization : Yield improvements (70–85%) are achieved by controlling solvent polarity (e.g., THF or chloroform), temperature, and stoichiometric ratios of intermediates.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the thiophene core and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxyphenyl groups) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 376.1 for C₁₇H₂₁NO₅S) .

- TLC Monitoring : Used during synthesis to track reaction progress (silica gel plates, ethyl acetate/hexane eluent) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation reported in SDS) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity noted in SDS) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s anti-tubulin activity, and what SAR insights exist?

- Methodological Answer :

- The trimethoxyphenyl group enhances binding to tubulin’s colchicine site via hydrophobic interactions and hydrogen bonding. SAR studies show:

- Methoxy Positioning : 3,4,5-Trimethoxy substitution maximizes activity (IC₅₀ = 0.8–1.2 µM in MCF-7 cells) compared to mono-/dimethoxy analogs .

- Amino Group Role : The 3-amino group facilitates hydrogen bonding with β-tubulin’s Thr179 residue, critical for inhibition .

- Experimental Validation : Competitive binding assays (e.g., fluorescence-based tubulin polymerization inhibition) confirm mechanism .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Dependent Effects : Lower concentrations (1–10 µM) may show anti-inflammatory activity (NF-κB inhibition), while higher doses (>20 µM) induce apoptosis via tubulin disruption .

- Cell Line Variability : Test multiple cell lines (e.g., HeLa, A549) to differentiate tissue-specific responses. For example, IC₅₀ values vary by 30–50% between breast and lung cancer models .

- Analytical Controls : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to minimize methodological bias .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Methodological Answer :

- Solvent Selection : Replace ethanol with THF for better solubility of intermediates, reducing side-product formation .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling reactions (e.g., amide bond formation) with 15–20% yield improvement .

- Workflow Automation : Continuous flow reactors enhance reproducibility during cyclization steps (purity >98% at 100 g scale) .

Q. What advanced biological assays are recommended to explore non-cancer applications (e.g., antioxidant or anti-inflammatory potential)?

- Methodological Answer :

- DPPH Radical Scavenging : Assess antioxidant activity (EC₅₀ values reported at 25–40 µM for thiophene derivatives) .

- COX-2 Inhibition Assay : Measure anti-inflammatory potential via prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .

- In Vivo Models : Zebrafish embryo assays evaluate acute toxicity (LD₅₀ > 100 mg/kg) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.